molecular formula C28H34N4 B14619048 1,10-Decanediamine, N,N'-di-4-quinolinyl- CAS No. 57599-93-6

1,10-Decanediamine, N,N'-di-4-quinolinyl-

Cat. No.: B14619048
CAS No.: 57599-93-6
M. Wt: 426.6 g/mol
InChI Key: LTCUGTXKTQPZNT-UHFFFAOYSA-N
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Description

1,10-Decanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a decane chain, with quinolinyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Decanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,10-decanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1,10-Decanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Bases like sodium hydride and potassium carbonate are employed to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline compounds.

Scientific Research Applications

1,10-Decanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty polymers and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the diamine structure allows for the formation of coordination complexes with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,10-Decanediamine: A simpler diamine without the quinoline groups.

    4-Chloroquinoline: A quinoline derivative without the diamine chain.

    1,10-Decamethylenediamine: Another diamine with a similar structure but different functional groups.

Uniqueness

1,10-Decanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of both the decane diamine chain and the quinoline groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

57599-93-6

Molecular Formula

C28H34N4

Molecular Weight

426.6 g/mol

IUPAC Name

N,N'-di(quinolin-4-yl)decane-1,10-diamine

InChI

InChI=1S/C28H34N4/c1(3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27)2-4-6-12-20-30-28-18-22-32-26-16-10-8-14-24(26)28/h7-10,13-18,21-22H,1-6,11-12,19-20H2,(H,29,31)(H,30,32)

InChI Key

LTCUGTXKTQPZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCCNC3=CC=NC4=CC=CC=C43

Origin of Product

United States

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